1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one
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Overview
Description
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring, which is further connected to a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting pinacol with boron trihalides or boronic acids under suitable conditions.
Coupling with pyridine: The dioxaborolane intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the piperidinone ring: The final step involves the formation of the piperidinone ring through a cyclization reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a drug candidate, particularly in the development of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyridine and piperidinone moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the piperidinone ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronic ester but with a pyrazole ring instead of pyridine and piperidinone.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Features a phenol group instead of pyridine and piperidinone.
Uniqueness
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one is unique due to the combination of its boron-containing dioxaborolane ring, pyridine ring, and piperidinone moiety. This combination provides a distinct set of chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C16H23BN2O3 |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one |
InChI |
InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-5-8-18-14(11-12)19-9-6-13(20)7-10-19/h5,8,11H,6-7,9-10H2,1-4H3 |
InChI Key |
PGXMDBGBEVOUTF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCC(=O)CC3 |
Origin of Product |
United States |
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